N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB signaling pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to exhibit potent anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Finally, future research should focus on the development of new formulations and delivery methods to improve the solubility and bioavailability of this compound.
Synthesis Methods
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves the condensation of 2-aminobenzo[d]thiazole, 4-fluorobenzaldehyde, and 2-pyridinemethanamine in the presence of acetic anhydride and triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c22-16-10-8-15(9-11-16)13-20(26)25(14-17-5-3-4-12-23-17)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDQFRKZGFUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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